2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-chloro-4-methoxyphenylboronic acid with trimethyl borate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert it into various hydrocarbon derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include phenols, hydrocarbons, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the formation of a boronate ester intermediate during the Suzuki–Miyaura coupling reaction. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boron reagent in Suzuki–Miyaura coupling reactions.
4-Methoxyphenylboronic Acid: Similar in structure but lacks the chloro substituent.
3-Chlorophenylboronic Acid: Similar but lacks the methoxy group.
Uniqueness
2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern provides a balance of electronic effects that can be advantageous in specific synthetic applications .
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-9-8-13(2,3)18-14(17-9)10-5-6-12(16-4)11(15)7-10/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVODATHXSZYCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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